BenchChemオンラインストアへようこそ!

Enalapril Maleate

Hypertension Blood Pressure Clinical Efficacy

Enalapril maleate is a non-sulfhydryl ACE inhibitor prodrug offering quantifiable advantages over class alternatives. It delivers superior mean arterial pressure reduction (22.2 mmHg vs 17.9 mmHg for propranolol) and the most favorable ejection fraction and stroke volume improvements among ACE inhibitors in heart failure models. Network meta-analysis confirms no elevated all-cause mortality risk versus lisinopril's 65.9-fold increase, making enalapril the safer active control for cardiovascular outcome trials. Its BCS Class III high solubility and 60–70% oral absorption provide a reliable foundation for immediate-release solid dosage formulation development, supported by biowaiver guidance for generic product streamlining.

Molecular Formula C24H32N2O9
Molecular Weight 492.5 g/mol
CAS No. 76095-16-4
Cat. No. B1663524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnalapril Maleate
CAS76095-16-4
SynonymsN-[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-L-proline (2Z)-2-Butenedioate;  Acapril;  Acetensil;  Alphrin;  Amprace;  Enaloc;  Enapren;  Enapril;  Enaprin;  Glioten;  Hipoartel;  Hytrol;  Innovace;  Innovade;  Lapril;  Lotrial;  MK 421;  Reniten;  Renivace;  Tenace;  Unaril;  Vasotec;  Xanef
Molecular FormulaC24H32N2O9
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
InChIKeyOYFJQPXVCSSHAI-QFPUQLAESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid
SolubilityIn water, 1.64X10+4 mg/L at 25 °C
2.13e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Enalapril Maleate: Benchmarking the Prodrug ACE Inhibitor for Cardiovascular Research and Procurement


Enalapril maleate (CAS: 76095-16-4) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug that undergoes hepatic de-esterification to its active metabolite, enalaprilat [1]. As a Biopharmaceutics Classification System (BCS) Class III substance, it exhibits high solubility but only 60–70% oral absorption [2]. This compound serves as a cornerstone in cardiovascular pharmacology research, with well-characterized pharmacokinetics and a robust body of comparative clinical evidence against multiple ACE inhibitor analogs, including captopril, lisinopril, ramipril, and trandolapril [3].

Why Generic ACE Inhibitor Interchangeability Fails: Quantified Differentiation of Enalapril Maleate


Despite sharing a common mechanism of action, ACE inhibitors are not functionally interchangeable. Pharmacokinetic differences—such as prodrug activation requirements, elimination pathways, and bioavailability—create distinct therapeutic profiles [1]. Enalapril maleate's prodrug status necessitates hepatic metabolism, which influences onset and duration of action compared to non-prodrug alternatives like lisinopril and captopril [2]. Furthermore, comparative clinical evidence demonstrates quantifiable differences in efficacy outcomes, including blood pressure reduction, mortality risk, and adverse event incidence, underscoring that procurement and research decisions must be informed by agent-specific data rather than class-wide assumptions [3].

Quantitative Differentiation of Enalapril Maleate Against In-Class Comparators: A Head-to-Head Evidence Compilation


Mean Arterial Pressure Reduction: Enalapril vs. Propranolol in Essential Hypertension

In a multicenter, double-blind, randomized study of patients with mild to moderate essential hypertension, enalapril maleate (10–40 mg daily) produced a greater reduction in mean arterial blood pressure than propranolol (80–240 mg daily) over 26 weeks [1]. This quantifies enalapril's superior antihypertensive efficacy against a beta-blocker comparator, which is relevant for procurement decisions when an ACE inhibitor is preferred over alternative classes.

Hypertension Blood Pressure Clinical Efficacy

Acute Diastolic Blood Pressure Response: Captopril vs. Enalapril Onset Kinetics

In a 10-week randomized comparison, captopril produced a significantly greater acute diastolic blood pressure reduction at 3 hours post-dose than enalapril [1]. This differential onset profile is critical for applications requiring rapid blood pressure control, where enalapril's prodrug activation delays its peak effect.

Pharmacodynamics Onset of Action Acute Hypertension

Dry Cough Incidence: Differential Risk Among ACE Inhibitors

A prospective study in hypertensive patients reported differential cough incidence among ACE inhibitors, with enalapril showing the highest rate [1]. This adverse event profile is a quantifiable tolerability consideration that influences patient compliance and may guide the selection of alternative agents like ramipril or lisinopril in cough-sensitive populations.

Adverse Events Cough Tolerability

Oral Bioavailability: Enalapril vs. Lisinopril Absorption Profiles

Enalapril maleate exhibits 60–70% oral absorption, whereas lisinopril, a non-prodrug ACE inhibitor, has a bioavailability of approximately 25% [1][2]. This difference in absorption efficiency is a key formulation and dosing consideration, as enalapril's prodrug design necessitates hepatic activation but achieves higher systemic exposure of the parent compound.

Pharmacokinetics Bioavailability Prodrug Activation

All-Cause Mortality in Heart Failure: Network Meta-Analysis Ranking

A 2016 network meta-analysis of 29 randomized controlled trials in chronic heart failure patients found that lisinopril was associated with significantly higher all-cause mortality compared to both placebo (OR 65.9, 95% CrI 1.91–239.6) and ramipril (OR 14.65, 1.23–49.5), whereas enalapril demonstrated a more favorable safety profile in this dimension [1]. The analysis also showed that enalapril ranked highest for improving ejection fraction and stroke volume, while ramipril had the lowest all-cause mortality among comparators.

Heart Failure Mortality Comparative Effectiveness

Tissue ACE Inhibition Selectivity: Captopril vs. Enalapril

In an experimental heart failure model, captopril inhibited aortic ACE activity, whereas enalapril did not, despite both agents achieving comparable inhibition of renal ACE activity [1]. This differential tissue selectivity suggests that vascular ACE inhibition may not be uniform across ACE inhibitors, potentially influencing organ-specific outcomes in cardiovascular research.

Tissue Distribution Vascular ACE Renal ACE

Optimal Use Cases for Enalapril Maleate Based on Quantified Differentiation


Chronic Hypertension Models Requiring Superior Mean Arterial Pressure Reduction

For long-term hypertension studies where maximal blood pressure reduction is the primary endpoint, enalapril maleate provides a quantifiable advantage over beta-blockers. The 22.2 mmHg reduction in mean arterial pressure versus 17.9 mmHg for propranolol [1] supports its selection in protocols prioritizing aggressive blood pressure control. The prodrug activation yields a slower onset but sustained duration of action, making it well-suited for chronic dosing regimens.

Heart Failure Research Prioritizing Hemodynamic Improvement Over Cough Tolerability

In chronic heart failure models, enalapril maleate is supported by evidence demonstrating the most favorable effects on ejection fraction and stroke volume among ACE inhibitors [1]. However, researchers must weigh this hemodynamic benefit against the highest observed incidence of dry cough (34.4%) [2]. This makes enalapril the preferred ACE inhibitor when hemodynamic endpoints are paramount and cough monitoring is not a confounding variable.

Pharmaceutical Development Requiring a Well-Characterized, High-Bioavailability Prodrug

Enalapril maleate's 60–70% oral absorption, coupled with its BCS Class III classification [1], provides a reliable foundation for formulation development, particularly for immediate-release solid oral dosage forms. Its prodrug status enables hepatic activation to enalaprilat, which can be exploited in designing controlled-release or combination products. The availability of biowaiver guidance further streamlines generic product development [1].

Studies Requiring Avoidance of Excess Mortality Signal Observed with Lisinopril

Network meta-analysis data indicate that lisinopril is associated with a 65.9-fold higher risk of all-cause mortality compared to placebo in heart failure patients, while enalapril does not exhibit this elevated risk [1]. For heart failure trials or long-term cardiovascular outcome studies, enalapril maleate is the safer comparator or active control agent, minimizing confounding mortality signals that could compromise study validity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enalapril Maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.